molecular formula C17H14BrN5O B11008559 2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B11008559
M. Wt: 384.2 g/mol
InChI Key: GFLRHRDZKCGMDG-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a synthetic organic compound that features a unique combination of indole and triazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Synthesis of the Triazolopyridine Moiety: The triazolopyridine ring is synthesized via a cyclization reaction involving a pyridine derivative and a triazole precursor under acidic or basic conditions.

    Coupling Reaction: The brominated indole and the triazolopyridine are coupled using a suitable linker, such as acetamide, under conditions that promote amide bond formation, typically involving coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at various positions, particularly the triazolopyridine ring, using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane.

    Reduction: NaBH4 in ethanol or methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced triazolopyridine derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Key Synthetic Pathways

  • Pd-Catalyzed Cross-Coupling : This method allows for the substitution of bromine on the indole ring with various functional groups.
  • Amidation Reactions : The acetamide group is introduced through amidation processes that can be optimized for yield and purity.

Antibacterial Properties

Research has indicated that compounds derived from indole structures exhibit significant antibacterial activity. The synthesized derivatives based on 6-bromoindole have shown promise as inhibitors of bacterial cystathionine γ-synthase (bCSE), enhancing the efficacy of existing antibiotics against resistant strains .

Cancer Immunotherapy

Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) are emerging as crucial players in cancer immunotherapy. The triazolo[4,3-a]pyridine moiety in this compound has been linked to improved immune responses when used in conjunction with other therapeutic agents .

Anti-inflammatory and Antioxidant Activities

Recent advancements in drug design have highlighted the anti-inflammatory properties of triazole-containing compounds. Studies have demonstrated that derivatives can improve cellular viability and exhibit antioxidant activities, making them suitable candidates for treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study demonstrated that derivatives of 6-bromoindole significantly enhanced the activity of conventional antibiotics against resistant bacterial strains. The synthesized compounds were tested against a panel of pathogens, showing a marked reduction in bacterial growth compared to controls .

Case Study 2: Cancer Treatment

In vitro studies on cancer cell lines revealed that the compound acts as an IDO1 inhibitor, leading to increased T-cell activation and improved anti-tumor responses. This positions it as a potential candidate for combination therapies in cancer treatment .

Mechanism of Action

The mechanism by which 2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The indole and triazolopyridine moieties can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide may exhibit unique reactivity and binding properties due to the presence of the bromine atom, which can participate in halogen bonding and influence the electronic properties of the molecule. This can result in different biological activities and chemical reactivities compared to its chloro and fluoro counterparts.

Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological activity, including anti-tumor and anti-bacterial properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H19BrN6O2\text{C}_{19}\text{H}_{19}\text{Br}\text{N}_{6}\text{O}_{2}

This structure includes an indole moiety and a triazole-pyridine component, which are critical for its biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of indole and triazole compounds exhibit significant anticancer properties. For instance, compounds containing similar structural motifs have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
6eMCF73.79
6hNCI-H4608.55
6kHeLa7.01

The compound's mechanism of action may involve the inhibition of key enzymes associated with cancer cell proliferation, such as Aurora-A kinase and topoisomerase-IIa, contributing to its cytotoxic effects.

Antibacterial Activity

In addition to its antitumor properties, the compound's potential as an antibacterial agent has been explored. Triazole derivatives often demonstrate activity against various bacterial strains. For instance, compounds structurally related to triazolo-pyridines have been evaluated for their effectiveness against Mycobacterium tuberculosis:

CompoundBacterial StrainIC50 (µM)Reference
6aMycobacterium tuberculosis H37Ra1.35 - 2.18
6kStaphylococcus aureus< 5

These findings suggest that the compound may inhibit bacterial growth through disruption of cellular processes or interference with bacterial DNA synthesis.

Case Study: Synthesis and Evaluation

A study focused on synthesizing various derivatives of the indole-triazole compound found that modifications to the side chains significantly influenced their biological activity. The synthesized derivatives were screened for cytotoxicity using MTT assays on human embryonic kidney cells (HEK-293), revealing low toxicity levels:

  • Most Active Compounds : Selected derivatives exhibited IC90 values ranging from 3.73 to 4.00 µM against Mycobacterium tuberculosis.

This study highlights the importance of structural modifications in enhancing biological activity while minimizing cytotoxicity.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of the compound with various biological targets. These studies indicate that the compound binds effectively to active sites of enzymes involved in cancer progression and bacterial metabolism:

  • Binding Affinity : The docking simulations suggest strong interactions with target proteins, which may correlate with observed in vitro activities.

Properties

Molecular Formula

C17H14BrN5O

Molecular Weight

384.2 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C17H14BrN5O/c18-13-5-4-12-6-8-22(14(12)9-13)11-17(24)19-10-16-21-20-15-3-1-2-7-23(15)16/h1-9H,10-11H2,(H,19,24)

InChI Key

GFLRHRDZKCGMDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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